molecular formula C17H17N B10841884 2-Methyl-6-(5-phenylpent-1-ynyl)pyridine CAS No. 851854-15-4

2-Methyl-6-(5-phenylpent-1-ynyl)pyridine

Cat. No.: B10841884
CAS No.: 851854-15-4
M. Wt: 235.32 g/mol
InChI Key: NJJSTWRJIALOHE-UHFFFAOYSA-N
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Description

2-methyl-6-(5-phenylpent-1-ynyl)pyridine is a chemical compound with the molecular formula C17H17N It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position and a phenylpentynyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(5-phenylpent-1-ynyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and 5-phenylpent-1-yne.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the pyridine and the alkyne. Reagents like base (e.g., potassium carbonate) are often employed to deprotonate the alkyne and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(5-phenylpent-1-ynyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpent-1-ynyl ketones, while reduction can produce phenylpent-1-ene derivatives.

Scientific Research Applications

2-methyl-6-(5-phenylpent-1-ynyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-6-(5-phenylpent-1-ynyl)pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-(phenylethynyl)pyridine: A similar compound with an ethynyl group instead of a pentynyl group.

    2-methyl-6-(phenylprop-1-ynyl)pyridine: Another derivative with a propynyl group.

Uniqueness

2-methyl-6-(5-phenylpent-1-ynyl)pyridine is unique due to its longer alkyne chain, which may confer different chemical and biological properties compared to its shorter-chain analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

CAS No.

851854-15-4

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

2-methyl-6-(5-phenylpent-1-ynyl)pyridine

InChI

InChI=1S/C17H17N/c1-15-9-8-14-17(18-15)13-7-3-6-12-16-10-4-2-5-11-16/h2,4-5,8-11,14H,3,6,12H2,1H3

InChI Key

NJJSTWRJIALOHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C#CCCCC2=CC=CC=C2

Origin of Product

United States

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